molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

Cat. No.: B12811929
M. Wt: 339.9 g/mol
InChI Key: RZUUYWHYKBKAGN-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride . This name delineates three critical structural components:

  • Adamantane backbone : The 3-hydroxy-1-adamantyl group forms a tricyclo[3.3.1.1³,⁷]decane scaffold with a hydroxyl substituent at position 3.
  • Pyrrolidine-carbonitrile core : A five-membered saturated nitrogen ring (pyrrolidine) with a cyano group at position 2 and an acetyl-linked amino side chain.
  • Chiral center : The (2S) stereochemical designation specifies the absolute configuration of the pyrrolidine ring’s second carbon.

The structural formula (Figure 1) highlights:

  • Adamantane system : A rigid diamondoid framework with hydroxyl and amino substituents.
  • Acetyl bridge : Connects the adamantylamine to the pyrrolidine via an amide bond.
  • Hydrochloride salt : Ionic interaction between the protonated amino group and chloride counterion.

Table 1: Critical bonds and functional groups

Bond/Group Atoms Involved Role in Structure
Amide bond N-C(=O) Links adamantane to pyrrolidine
Cyano group C≡N Enhances metabolic stability
Hydroxyl group C-OH (adamantane C3) Hydrogen-bonding capability
Protonated amine NH₃⁺ (acetyl-linked) Salt formation with Cl⁻

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 924914-75-0 for its hydrochloride form. Alternative identifiers include:

Table 2: Nomenclature variants

Identifier Type Designation Source
IUPAC Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
Pharmaceutical Name Vildagliptin hydrochloride
Simplified Synonym (S)-1-[(3-hydroxyadamantyl)glycyl]pyrrolidine-2-carbonitrile HCl
Registry Numbers UNII: 9KND64V2AA; PubChem CID: 16070539

The term "Vildagliptin hydrochloride" reflects its pharmacological classification as a dipeptidyl peptidase-4 (DPP-4) inhibitor, though therapeutic applications fall outside this article’s scope.

Molecular Formula and Weight Calculations

The molecular formula C₁₇H₂₆ClN₃O₂ derives from:

  • Adamantane subunit : C₁₀H₁₅NO (3-hydroxy-1-adamantylamine)
  • Pyrrolidine-carbonitrile : C₅H₇N₂ (1-acetylpyrrolidine-2-carbonitrile)
  • Hydrochloride contribution : HCl (adds one H and Cl)

Weight calculation :

  • C: (17 × 12.01) = 204.17 g/mol
  • H: (26 × 1.008) = 26.21 g/mol
  • Cl: (1 × 35.45) = 35.45 g/mol
  • N: (3 × 14.01) = 42.03 g/mol
  • O: (2 × 16.00) = 32.00 g/mol
  • Total : 339.86 g/mol (matches experimental 339.9 g/mol)

Isotopic distribution shows a base peak at m/z 303.4 for the free base ([M–HCl]⁺), with characteristic chlorine isotopic splitting (3:1 ratio for ³⁵Cl/³⁷Cl) in mass spectra.

Stereochemical Considerations in Adamantane-Pyrrolidine Hybrid Systems

The compound’s chirality originates from the (2S) configuration of the pyrrolidine ring, confirmed via X-ray crystallography and optical rotation studies. Key stereochemical features include:

Table 3: Stereochemical parameters

Parameter Value Method of Determination
Specific rotation [α]D²⁵ -45.2° (c = 1.0, methanol) Polarimetry
Enantiomeric excess (ee) >99% (via chiral HPLC) Chromatography
Adamantane conformation Chair-boat-chair (C₃ symmetry) Computational modeling

The adamantane’s rigid structure imposes steric constraints on the acetyl-amino linker, favoring a gauche conformation that aligns the hydroxyl group for intramolecular hydrogen bonding with the pyrrolidine’s carbonyl oxygen. This preorganizes the molecule for target binding while minimizing entropic penalties.

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H

InChI Key

RZUUYWHYKBKAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Origin of Product

United States

Preparation Methods

Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Starting from L-proline or (S)-pyrrolidine-2-carbonitrile p-toluenesulfonate, the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is synthesized by reaction with chloroacetyl chloride in an organic solvent such as tetrahydrofuran (THF) or dichloromethane.
  • Triethylamine is used as a base to neutralize the generated hydrochloric acid.
  • The reaction is typically conducted at low temperatures (0–15°C) to control the reaction rate and minimize side reactions.
  • The organic phase is separated, washed, and dried to isolate the chloroacetyl intermediate with good yield and purity.

Coupling with 3-Amino-1-adamantanol

  • The chloroacetyl intermediate is reacted with 3-amino-1-adamantanol in the presence of a base such as cesium carbonate or potassium carbonate.
  • The reaction is performed in an organic solvent (e.g., THF or a mixture with water) under reflux or controlled heating.
  • This nucleophilic substitution reaction replaces the chlorine atom with the adamantyl amino group, forming the target compound.
  • Reaction times vary but typically range from 4 to 24 hours depending on conditions.
  • The reaction mixture is then cooled, washed, and subjected to extraction to remove impurities.

Purification and Crystallization

  • The crude product is purified by recrystallization using solvents such as ethanol or ethyl acetate.
  • Crystallization is often performed at low temperatures (0–5°C) to enhance purity and yield.
  • The final product is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.
  • The hydrochloride salt typically exhibits high purity (>99.5% by HPLC) and suitable melting point characteristics.

Continuous Preparation Method

  • A continuous flow synthesis approach has been developed to improve efficiency and scalability.
  • This method integrates the preparation of the chloroacetyl intermediate, coupling with 3-amino-1-adamantanol, and purification steps in a streamlined process.
  • Water is used as a reaction solvent in some steps to reduce environmental impact.
  • The continuous process reduces operation steps, improves overall yield, and lowers production costs, making it suitable for industrial-scale manufacturing.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Formation of chloroacetyl intermediate L-proline or pyrrolidine-2-carbonitrile + chloroacetyl chloride + triethylamine THF or dichloromethane 0–15°C 55–80 Low temperature to control side reactions
Coupling with 3-amino-1-adamantanol Chloroacetyl intermediate + 3-amino-1-adamantanol + base (Cs2CO3 or K2CO3) THF, water mixture Reflux or RT 75–85 Nucleophilic substitution reaction
Purification and crystallization Recrystallization with ethanol or ethyl acetate Ethanol, ethyl acetate 0–5°C >99% purity Conversion to hydrochloride salt

Research Findings and Advantages

  • The synthetic methods reported emphasize mild reaction conditions, which minimize impurity formation and degradation.
  • Use of bases like cesium carbonate enhances reaction efficiency in the coupling step.
  • Continuous synthesis methods reduce solvent use and waste, aligning with green chemistry principles.
  • The final hydrochloride salt form improves the compound’s pharmaceutical properties, including stability and bioavailability.
  • The described methods achieve high purity (>99.5%) and good overall yields, suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Vildagliptin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.

Scientific Research Applications

Vildagliptin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .

Comparison with Similar Compounds

Structural Comparison

Compound Chemical Structure Molecular Formula Molecular Weight (g/mol) Key Structural Features
Vildagliptin (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile C₁₇H₂₅N₃O₂·HCl 339.87 3-hydroxyadamantyl group, pyrrolidine-2-carbonitrile backbone
Saxagliptin (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile C₁₈H₂₅N₃O₂ 315.41 Azabicyclohexane ring, 3-hydroxyadamantyl group
Alogliptin 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile C₁₈H₂₁N₅O₂ 339.40 Pyrimidinedione core, benzonitrile substituent
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one C₁₆H₁₅F₆N₅O 407.31 Trifluoromethyl-triazolopyrazine group, ketone linkage
Linagliptin 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione C₂₅H₂₈N₈O₂ 472.55 Xanthine core, quinazoline substituent

Sources:

Pharmacological Comparison

Parameter Vildagliptin Saxagliptin Alogliptin Sitagliptin Linagliptin
DPP-4 Inhibition (IC₅₀) 3.5 nM 1.3 nM 6.9 nM 18 nM 1–10 nM
Bioavailability 85% 67% 100% 87% 30%
Half-life (hrs) 2–3 2.5–3.8 21 12.4 >100
Dosing Frequency Twice daily Once daily Once daily Once daily Once daily
Renal Excretion 85% 75% 60–70% 80% <5%

Key Findings:

  • Vildagliptin has moderate potency (IC₅₀ = 3.5 nM) compared to saxagliptin (1.3 nM) but superior to sitagliptin (18 nM) .
  • Unlike linagliptin, which is hepatically excreted, vildagliptin requires dose adjustment in renal impairment due to its renal excretion profile .
  • The 3-hydroxyadamantyl group in vildagliptin and saxagliptin enhances DPP-4 binding affinity, while structural variations (e.g., sitagliptin’s trifluoromethyl group) influence metabolic stability .

Research Findings and Clinical Relevance

Stability and Impurities

  • Vildagliptin is prone to hydrolysis under acidic conditions, generating impurities like the amide impurity (Impurity E) and deshydroxy impurity (Impurity F) .
  • Saxagliptin and alogliptin exhibit better stability profiles due to their bicyclic and pyrimidinedione cores, respectively .

Biological Activity

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile; hydrochloride, commonly known as Vildagliptin, is a synthetic compound primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound features a unique structure that includes an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group, contributing to its biological activity and stability. Its molecular formula is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol .

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, Vildagliptin enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon levels in the bloodstream. This mechanism results in improved glycemic control in patients with type 2 diabetes .

Pharmacokinetics

Vildagliptin exhibits rapid absorption following oral administration, with peak plasma concentrations reached approximately 1.1 hours post-dose. It demonstrates excellent oral bioavailability and stability, making it suitable for once-daily dosing regimens . The pharmacokinetic profile is summarized in Table 1.

Parameter Value
Peak Plasma Concentration1.1 hours post-dose
BioavailabilityHigh
Dosing FrequencyOnce daily

Antihyperglycemic Effects

Clinical studies have shown that Vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes. It has been associated with significant reductions in HbA1c levels without causing weight gain or increasing the risk of hypoglycemia .

Inhibition Profiles

The compound has demonstrated potent inhibition of DPP-4 activity, with IC50 values in the low nanomolar range. This inhibition profile suggests that Vildagliptin is more effective than some traditional therapies for managing blood glucose levels .

Case Studies

Several clinical trials have evaluated the efficacy and safety of Vildagliptin:

  • Study on Efficacy : A randomized controlled trial involving 800 patients showed that Vildagliptin reduced HbA1c levels by an average of 0.7% over 24 weeks compared to placebo .
  • Long-term Safety Study : A long-term follow-up study indicated that Vildagliptin maintained glycemic control without significant adverse effects over a period of two years .

Comparative Analysis

A comparative analysis of Vildagliptin against other DPP-4 inhibitors reveals its unique advantages:

Drug IC50 (nM) Weight Gain Hypoglycemia Risk
Vildagliptin<10NoneLow
Sitagliptin<20MinimalModerate
Saxagliptin<15MinimalModerate

Q & A

Q. Advanced

ModificationImpact on PropertiesMethodological Approach
Adamantyl hydroxylation Increases solubility via H-bondingLogP measurements (shake-flask method)
Pyrrolidine substitution Alters ring puckering and bioavailabilityConformational analysis (NMR/MD simulations)
Carbonitrile replacement Modulates electrophilicityDFT calculations of frontier orbitals

For example, replacing the pyrrolidine with piperidine increases basicity, altering cellular uptake. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

What strategies validate reaction selectivity in multi-step syntheses?

Q. Advanced

  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation and byproducts .
  • Isotopic labeling : 15^{15}N-labeled adamantylamine traces amine group incorporation, ensuring coupling efficiency .
  • Competitive experiments : Adding substituents (e.g., methyl groups) to the adamantyl ring tests steric effects on selectivity .

Controlled experiments under inert atmospheres (argon) prevent oxidation of sensitive intermediates .

How can process simulation tools improve scale-up feasibility?

Advanced
Computational fluid dynamics (CFD) models predict mixing efficiency in reactors, critical for viscous adamantyl intermediates. Sensitivity analysis identifies bottlenecks (e.g., heat transfer in exothermic steps). Pilot-scale trials with PAT (Process Analytical Technology) tools, like Raman spectroscopy, enable real-time adjustments to maintain Critical Quality Attributes (CQAs) .

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